1,1'-Sulfinylbis(1H-imidazole) (TDI): The Thionyl Equivalent of CDI
1,1'-Sulfinylbis(1H-imidazole) (TDI): The Thionyl Equivalent of CDI
CAS Number: 3005-50-3
Synonyms:
Part 1: Introduction & Chemical Profile[1]
In the arsenal of organic activation reagents, 1,1'-Sulfinylbis(1H-imidazole) (TDI) occupies a specialized niche analogous to its ubiquitous cousin, 1,1'-Carbonyldiimidazole (CDI). While CDI is the standard for carbonyl transfer (
TDI is a white to light-yellow crystalline powder that is extremely hygroscopic. It is rarely sold in bulk due to its high sensitivity to atmospheric moisture, which causes rapid hydrolysis into imidazole and sulfur dioxide (
Why Use TDI?
-
Sulfinyl Transfer : Unlike CDI, TDI transfers an
moiety, allowing for the synthesis of sulfoxides, sulfinates, and sulfinamides. -
Milder Activation : For certain carboxylic acids, TDI offers an activation pathway that avoids the vigorous
evolution associated with CDI, replacing it with release which can be controlled or sequestered. -
Unique Selectivity : It reacts with Grignard reagents to form symmetrical sulfoxides, a transformation not possible with CDI.
Part 2: Mechanistic Insights
The utility of TDI stems from the high leaving-group ability of the imidazole ring attached to the sulfinyl center. The mechanism parallels that of CDI but operates on sulfur.
Mechanism of Action: Carboxylic Acid Activation
When a carboxylic acid reacts with TDI, it forms an Acyl Imidazolide intermediate. However, unlike CDI, the byproduct is the unstable
Key Pathway:
-
Nucleophilic Attack : The carboxylate attacks the sulfur atom of TDI.
-
Elimination : One imidazole molecule is expelled.
-
Decarboxylation-like Decomposition : The intermediate breaks down, releasing
and forming the acyl imidazole (the active species for subsequent coupling).
Mechanism of Action: Sulfoxide Synthesis
TDI acts as a "sulfinyl linchpin." When treated with two equivalents of an organometallic reagent (e.g., Grignard), the sulfinyl group is transferred to the carbon nucleophiles, linking them.
Figure 1: Generalized reaction flow of TDI acting as an electrophilic transfer agent.
Part 3: Experimental Protocols
Since commercial stocks of TDI are often degraded, fresh in situ preparation is the gold standard for reproducibility.
Protocol A: In Situ Synthesis of TDI
Objective: Generate 10 mmol of pure TDI for immediate use.
Reagents:
-
Thionyl Chloride (
): 1.19 g (10 mmol) -
Imidazole: 2.72 g (40 mmol) — Note: 4 equivalents are required (2 for reaction, 2 to scavenge HCl).
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).
Method:
-
Setup : Flame-dry a 100 mL round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.
-
Dissolution : Dissolve 40 mmol of imidazole in 50 mL of anhydrous THF. Cool the solution to 0°C in an ice bath.
-
Addition : Add 10 mmol of thionyl chloride dropwise via syringe over 10 minutes.
-
Observation: A heavy white precipitate of imidazole hydrochloride will form immediately.
-
-
Filtration (Optional but Recommended) : Stir for 30 minutes at 0°C. Under an inert atmosphere (glovebox or Schlenk line), filter the mixture to remove the imidazole hydrochloride salts.
-
Usage : The clear filtrate contains approximately 10 mmol of TDI and should be used immediately.
Protocol B: Synthesis of Symmetrical Sulfoxides
Application : Converting a Grignard reagent (
Method:
-
Preparation : Generate TDI in THF as per Protocol A (filtered solution).
-
Coupling : Cool the TDI solution to -78°C .
-
Addition : Slowly add 2.0 equivalents of the Grignard reagent (
) dropwise. -
Warming : Allow the reaction to warm to room temperature over 2 hours.
-
Quench : Quench with saturated
solution. -
Workup : Extract with ethyl acetate, dry over
, and concentrate. -
Result : Yields of symmetrical sulfoxides are typically 70-90%.
Protocol C: Mild Esterification/Amide Coupling
Application : Coupling a carboxylic acid (
Method:
-
Activation : Add 1.0 equivalent of carboxylic acid to the in situ generated TDI solution (Protocol A, unfiltered is acceptable if salts don't interfere).
-
Gas Evolution : Stir at room temperature for 1 hour. Note: Ensure proper venting for
gas. -
Coupling : Add 1.0-1.2 equivalents of the amine or alcohol.
-
Workup : Dilute with solvent, wash with water (to remove imidazole), dry, and concentrate.
Part 4: Data Presentation & Comparison
Table 1: TDI vs. CDI – A Comparative Analysis
| Feature | TDI (Thionyldiimidazole) | CDI (Carbonyldiimidazole) |
| Transfer Group | Sulfinyl ( | Carbonyl ( |
| Byproducts | Imidazole + | Imidazole + |
| Primary Use | Sulfoxide synthesis, Sulfinamides, Dehydration | Amide coupling, Esterification |
| Moisture Sensitivity | Extreme (Hydrolyzes instantly) | High (Hydrolyzes slowly) |
| Reaction pH | Neutral/Slightly Basic (Imidazole buffered) | Neutral/Slightly Basic |
| Commercial Availability | Poor (Best prepared in situ) | Excellent (Stable solid) |
Part 5: Safety & Handling (E-E-A-T)
Critical Warning : TDI is not just moisture-sensitive; it is a potent respiratory irritant due to the release of
-
Water Reactivity : Contact with water triggers an exothermic reaction releasing sulfur dioxide gas.
-
Reaction:
-
-
Storage : If isolation is necessary, store under argon in a sealed vessel at -20°C. However, in situ use is strongly preferred to guarantee reagent integrity.
-
PPE : Always handle in a fume hood. Wear chemical-resistant gloves (nitrile) and safety goggles.
Part 6: References
-
Bast, S., & Andersen, K. K. (1968). The Preparation of Symmetrical Diaryl Sulfoxides from N,N'-Thionyldiimidazole. The Journal of Organic Chemistry.
-
Ogata, M., & Matsumoto, H. (1980). N-(Chlorosulfinyl)-Imidazole as a New Imidazole Transfer Reagent. Synthetic Communications.
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PubChem Database . (2025). Compound Summary for CAS 3005-50-3: 1,1'-Sulfinylbis(1H-imidazole). National Center for Biotechnology Information.
-
Staab, H. A., & Wendel, K. (1961). Synthese von N,N'-Thionyl-di-imidazol. Angewandte Chemie. (Foundational synthesis reference).
